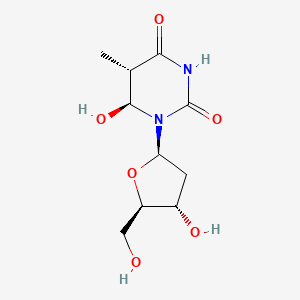
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- is a stereoisomer of thymidine, a nucleoside composed of a deoxyribose sugar and the pyrimidine base thymine. This compound is a derivative of thymidine, which is a key component of DNA. Thymidine is known for its role in DNA synthesis and repair, making it crucial for cellular replication and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- involves the modification of the thymidine molecule. One common method includes the radiolysis of thymidine in N2O-saturated aqueous solutions, which leads to the formation of 5-hydroxy-5,6-dihydrothymidine and cis-5,6-dihydroxy-5,6-dihydrothymidine . The reaction conditions typically involve high-energy radiation to induce the necessary chemical changes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis in a laboratory setting can be scaled up using similar radiolysis techniques under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can revert oxidized forms back to their original state.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of thymidine. These products can have different biological activities and properties compared to the parent compound.
Aplicaciones Científicas De Investigación
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- has several scientific research applications:
Chemistry: It is used in studies involving nucleoside analogs and their chemical properties.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Mecanismo De Acción
The mechanism of action of Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- involves its incorporation into DNA during replication. This can lead to the formation of DNA strands with modified nucleotides, affecting the overall structure and function of the DNA. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The parent compound, essential for DNA synthesis.
5-Hydroxy-5,6-dihydrothymidine: Another derivative formed through similar synthetic routes.
cis-5,6-Dihydroxy-5,6-dihydrothymidine: A stereoisomer with different chemical and biological properties.
Uniqueness
Thymidine, 5,6-dihydro-6-hydroxy-, (5S,6S)- is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its overall biological activity. This makes it a valuable compound for studying the effects of stereochemistry on nucleoside function and for developing new therapeutic agents.
Propiedades
Número CAS |
58717-01-4 |
|---|---|
Fórmula molecular |
C10H16N2O6 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(5S,6S)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6-,7-,9+/m1/s1 |
Clave InChI |
YJLDZGKIGNIAQO-WOCMDNMUSA-N |
SMILES isomérico |
C[C@H]1[C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


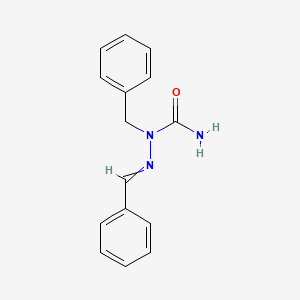
![3-[(4-Ethenylphenyl)methyl]pentane-2,4-dione](/img/structure/B14599544.png)
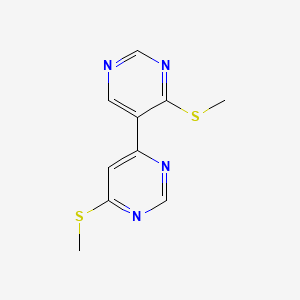
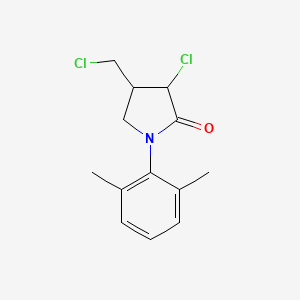
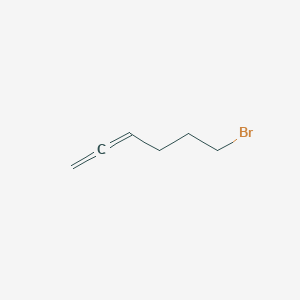

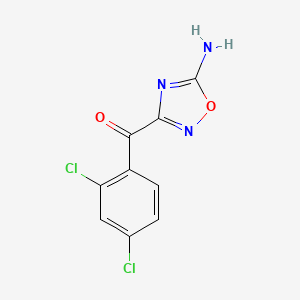

![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)


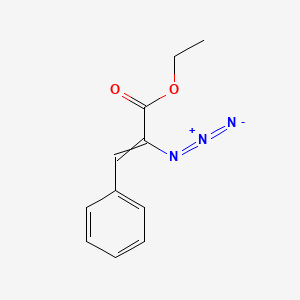
![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
